D-fructofuranose 2,6-bisphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-fructofuranose 2,6-bisphosphate: is a ketohexose bisphosphate that carries phosphate groups at positions 2 and 6. It plays a crucial role in the regulation of glycolysis and gluconeogenesis by allosterically affecting the activity of key enzymes such as phosphofructokinase 1 and fructose 1,6-bisphosphatase .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-fructofuranose 2,6-bisphosphate can be synthesized through the phosphorylation of fructose 6-phosphate using ATP in the presence of the enzyme phosphofructokinase 2 (PFK-2). The reaction conditions typically involve a buffered aqueous solution at physiological pH and temperature .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. enzymatic synthesis using recombinant PFK-2 in bioreactors could be a feasible approach.
Chemical Reactions Analysis
Types of Reactions: D-fructofuranose 2,6-bisphosphate primarily undergoes phosphorylation and dephosphorylation reactions. It can be hydrolyzed to fructose 2-phosphate and inorganic phosphate by the enzyme fructose-2,6-bisphosphate 6-phosphohydrolase .
Common Reagents and Conditions:
Phosphorylation: ATP and PFK-2 enzyme in a buffered solution.
Dephosphorylation: Water and fructose-2,6-bisphosphate 6-phosphohydrolase enzyme.
Major Products:
Phosphorylation: this compound.
Dephosphorylation: Fructose 2-phosphate and inorganic phosphate.
Scientific Research Applications
Chemistry: D-fructofuranose 2,6-bisphosphate is used as a model compound to study enzyme kinetics and regulatory mechanisms in carbohydrate metabolism .
Biology: In biological research, it is used to investigate the regulation of glycolysis and gluconeogenesis, as well as the metabolic pathways involved in energy production .
Medicine: this compound has potential therapeutic applications in conditions related to metabolic disorders, such as diabetes and cancer, by modulating glucose metabolism .
Industry: While its industrial applications are limited, it could be used in the development of biosensors and diagnostic tools for metabolic diseases .
Mechanism of Action
D-fructofuranose 2,6-bisphosphate exerts its effects by allosterically modulating the activity of phosphofructokinase 1 and fructose 1,6-bisphosphatase. It increases the affinity of phosphofructokinase 1 for fructose 6-phosphate, thereby enhancing glycolysis. Conversely, it decreases the activity of fructose 1,6-bisphosphatase, inhibiting gluconeogenesis .
Comparison with Similar Compounds
D-fructofuranose 1,6-bisphosphate: Another bisphosphate derivative of fructose, involved in glycolysis.
Fructose 2-phosphate: A dephosphorylated product of D-fructofuranose 2,6-bisphosphate.
Uniqueness: this compound is unique in its dual regulatory role in both glycolysis and gluconeogenesis, making it a critical metabolite for maintaining glucose homeostasis .
Properties
Molecular Formula |
C6H14O12P2 |
---|---|
Molecular Weight |
340.12 g/mol |
IUPAC Name |
[(3S,4S,5R)-3,4-dihydroxy-2-(hydroxymethyl)-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C6H14O12P2/c7-2-6(18-20(13,14)15)5(9)4(8)3(17-6)1-16-19(10,11)12/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15)/t3-,4-,5+,6?/m1/s1 |
InChI Key |
YXWOAJXNVLXPMU-VRPWFDPXSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H](C(O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.